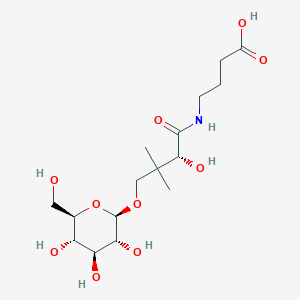
6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile, also known as MTN, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTN is a naphthalene derivative that is used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile is not fully understood. However, it has been suggested that 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile may inhibit the activity of certain enzymes involved in the metabolism of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile has been shown to have a cytotoxic effect on cancer cells in vitro. It has also been shown to inhibit the growth of certain types of cancer cells in vivo. In addition, 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile has several advantages for use in lab experiments. It is easy to synthesize and has a relatively low cost. However, 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile is highly toxic and must be handled with care. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile. One potential direction is the development of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile-based anti-tumor agents. Another potential direction is the synthesis of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile derivatives with improved solubility and bioavailability. The study of the mechanism of action of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile is also an area of interest for future research.
Synthesis Methods
The synthesis of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile involves the reaction of 6-methoxy-1-naphthoic acid with trifluoroacetic anhydride and phosphorus pentoxide. The reaction yields 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile as a white crystalline solid with a melting point of 150-152°C.
Scientific Research Applications
6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile has been studied for its potential as an anti-tumor agent. 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile has also been used in the synthesis of other compounds such as dyes and polymers.
properties
IUPAC Name |
6-methoxy-5-(trifluoromethyl)naphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c1-18-11-6-5-9-8(7-17)3-2-4-10(9)12(11)13(14,15)16/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVHIQXSTOJOBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC(=C2C=C1)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548384 |
Source


|
| Record name | 6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile | |
CAS RN |
103604-49-5 |
Source


|
| Record name | 6-Methoxy-5-(trifluoromethyl)-1-naphthalenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103604-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)




![Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B24883.png)


![[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester](/img/structure/B24888.png)

